molecular formula C18H18N2O3 B5191891 2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No. B5191891
M. Wt: 310.3 g/mol
InChI Key: WIZKOHHUOYCSGJ-UHFFFAOYSA-N
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Description

2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, also known as EPOCH, is a chemical compound with potential applications in scientific research. EPOCH belongs to the class of chromene derivatives and is a heterocyclic compound that contains a nitrogen atom in its ring structure. The compound has attracted the attention of researchers due to its unique chemical properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cell growth and proliferation. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including cytotoxicity, antioxidant activity, and antimicrobial activity. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to scavenge free radicals, which can cause oxidative damage to cells and tissues. Additionally, this compound has been found to exhibit antibacterial and antifungal activity, which may make it useful as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

One advantage of 2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is its potential as a versatile compound with multiple applications in scientific research. This compound has been found to exhibit various biological activities, which may make it useful in a wide range of experiments. However, one limitation of this compound is its relatively low solubility, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving 2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. One potential direction is the development of this compound derivatives with improved solubility and potency. Another potential direction is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for anticancer and antioxidant therapies. Additionally, future research may explore the potential use of this compound in combination with other compounds to enhance its biological activity and effectiveness.

Synthesis Methods

2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be synthesized using various methods, including the one-pot three-component reaction, the Biginelli reaction, and the Hantzsch reaction. The one-pot three-component reaction involves the reaction of ethyl cyanoacetate, 4-ethoxybenzaldehyde, and 4-aminobenzamide in the presence of a catalyst. The Biginelli reaction involves the reaction of ethyl acetoacetate, 4-ethoxybenzaldehyde, and urea in the presence of a catalyst. The Hantzsch reaction involves the reaction of ethyl cyanoacetate, 4-ethoxybenzaldehyde, and ammonium acetate in the presence of a catalyst.

Scientific Research Applications

2-amino-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. The compound has been studied for its potential use as an anticancer agent, as it has been found to exhibit cytotoxic activity against various cancer cell lines. This compound has also been studied for its potential use as an antioxidant, as it has been found to exhibit free radical scavenging activity. Additionally, this compound has been studied for its potential use as an antimicrobial agent, as it has been found to exhibit antibacterial and antifungal activity.

properties

IUPAC Name

2-amino-4-(4-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-2-22-12-8-6-11(7-9-12)16-13(10-19)18(20)23-15-5-3-4-14(21)17(15)16/h6-9,16H,2-5,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZKOHHUOYCSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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